molecular formula C26H31N3O5 B612032 Luminespib CAS No. 747412-49-3

Luminespib

Número de catálogo: B612032
Número CAS: 747412-49-3
Peso molecular: 465.5 g/mol
Clave InChI: NDAZATDQFDPQBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de luminespib implica la condensación de ácido 5-(2,4-dihidroxi-5-isopropilfenil)-4-[4-(morfolin-4-ilmetil)fenil]-1,2-oxazol-3-carboxílico con etilamina . Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y temperaturas controladas para asegurar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando los subproductos. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

Luminespib se somete a varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente su actividad biológica.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, creando análogos con propiedades variadas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas controladas, niveles de pH y el uso de catalizadores para facilitar las transformaciones deseadas.

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una gama de análogos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de luminespib

This compound es único en su potente inhibición de Hsp90 y su capacidad para dirigirse a una amplia gama de proteínas clientes involucradas en la oncogenesis . Su estructura química y afinidad de unión distintas contribuyen a su efectividad como agente anticancerígeno. Además, this compound ha mostrado resultados prometedores en estudios preclínicos y clínicos, lo que lo convierte en un candidato valioso para un desarrollo posterior.

Actividad Biológica

Luminespib (AUY922) is a second-generation heat shock protein 90 (Hsp90) inhibitor that has garnered attention for its potential in cancer therapy, particularly in non-small cell lung cancer (NSCLC) and other malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and case studies from recent research.

This compound functions primarily by inhibiting Hsp90, a chaperone protein that stabilizes various client proteins involved in tumor growth and survival. By disrupting the Hsp90-client protein interactions, this compound leads to the degradation of oncogenic proteins such as mutant EGFR, MET, and others implicated in cancer progression. This inhibition results in decreased cell viability and enhanced sensitivity to other anticancer agents.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer types. In a study involving osimertinib-resistant NSCLC cell lines (PC9-OR2 and PC9-OR4), this compound was shown to enhance the efficacy of osimertinib by reducing the expression of proteins associated with drug resistance. The combination treatment significantly reduced colony formation compared to either drug alone, indicating a synergistic effect .

Clinical Trials

This compound has been evaluated in multiple clinical trials, particularly for its effectiveness in treating advanced NSCLC. In one trial involving patients with previously treated metastatic NSCLC, this compound was administered in combination with pemetrexed. The maximum tolerated dose was identified as 55 mg/m² per week, with an objective response rate (ORR) of 17% and a median progression-free survival (PFS) of 2.9 months .

Clinical Trial Population Combination MTD (mg/m²) ORR (%) Median PFS (months)
NSCLC StudyMetastatic NSCLCPemetrexed55172.9

Case Studies

One notable case involved a patient with advanced NSCLC who was treated with this compound after developing resistance to first-line therapies. The patient exhibited a significant reduction in tumor size following treatment, demonstrating the potential for this compound as a viable option for resistant cases .

Another study highlighted this compound's effectiveness in reducing the viability of mutant STAT3 NK cell lines and LGL leukemia patient samples, further supporting its broad application across different malignancies .

Off-Target Effects and Polypharmacology

Recent studies have indicated that this compound also exhibits off-target effects on various kinases involved in cancer signaling pathways. This polypharmacological profile could enhance its therapeutic efficacy while potentially minimizing side effects associated with traditional chemotherapy . Computational methods have been employed to predict these off-target interactions, which were confirmed through laboratory analyses.

Propiedades

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336117
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747412-49-3
Record name AUY 922
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747412-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luminespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0747412493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luminespib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMINESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V1DAR5EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (1 eq) was dissolved in an. DCM and under a nitrogen atmosphere, was cooled to 0° C. 1MBCl3 in DCM was added drop wise and the solution was stirred under these conditions for 30 minutes. Methanol (2 ml) was added and the reaction mixture was concentrated in vacuo. Purification of the sample by preparative LC/MS gave 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.